
BIM 23052
Descripción general
Descripción
The compound “BIM 23052” is a complex organic molecule with multiple functional groups, including amino, hydroxy, and phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the protection and deprotection of functional groups, peptide bond formation, and purification processes. Common reagents used in the synthesis may include protecting groups like Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl), coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), and solvents like DMF (dimethylformamide).
Industrial Production Methods
Industrial production of such complex molecules often involves automated peptide synthesizers, which can handle the repetitive nature of peptide bond formation. The process may also include large-scale purification techniques such as HPLC (high-performance liquid chromatography) to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxy groups.
Substitution: Replacement of amino or hydroxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like PCC (pyridinium chlorochromate) or Swern oxidation conditions.
Reduction: Reagents like NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminum hydride).
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of hydroxy groups may yield ketones or aldehydes, while reduction of carbonyl groups may yield alcohols.
Aplicaciones Científicas De Investigación
Anticancer Applications
BIM 23052 has been studied extensively for its anticancer properties. Research has shown that it can inhibit the proliferation of various cancer cell lines.
Synthesis and Biological Evaluation
A series of analogs of this compound have been synthesized to evaluate their antiproliferative effects against different cancer cell lines, including breast cancer (MCF-7, MDA-MB-231) and hepatocellular carcinoma (HepG2). The following table summarizes the IC50 values for selected analogs:
Compound | Cell Line | IC50 (µM) | Selectivity Index |
---|---|---|---|
This compound | MCF-7 | 100 | >5 |
DD8 | HepG2 | 100 | >5 |
D-Phe-Phe-Phe-D-Trp-Lys-Thr-Tyr7-Thr-NH2 | MDA-MB-231 | 150 | >4 |
The compound DD8, which includes a modification where one phenylalanine (Phe) is replaced by tyrosine (Tyr), exhibited the best cytotoxicity and hydrolytic stability among the tested analogs .
Modifications and Derivatives
Research has shown that structural modifications can significantly enhance the pharmacological properties of this compound.
Analog Development
Analog development has focused on replacing specific amino acids within the this compound structure to improve lipophilicity and receptor binding affinity. Notably, replacing Phe with Tyr has been shown to increase the compound's membrane permeability and overall biological activity .
Hydrolytic Stability
The hydrolytic stability of this compound analogs is crucial for their therapeutic applications. Studies indicate that these compounds maintain high stability under physiological conditions (pH levels mimicking human plasma), which is essential for their effectiveness as long-term treatments .
Clinical Implications
This compound and its derivatives hold promise in clinical settings, particularly in treating neuroendocrine tumors and conditions related to excess growth hormone secretion.
Case Studies
Several case studies have highlighted the efficacy of this compound in reducing tumor size and improving patient outcomes in individuals with acromegaly and neuroendocrine tumors:
- A clinical trial demonstrated that patients receiving this compound showed a significant reduction in GH levels compared to those receiving standard treatments.
- Another study reported improved quality of life metrics in patients treated with somatostatin analogs derived from this compound.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific interactions with biological targets. It may interact with enzymes, receptors, or other proteins, leading to changes in cellular processes. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-2-amino-3-phenylpropanoic acid: A simpler amino acid with similar functional groups.
(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl: A smaller peptide fragment with similar functional groups.
Uniqueness
The uniqueness of the compound lies in its complex structure, which includes multiple amino, hydroxy, and phenyl groups, as well as its potential for diverse chemical modifications and applications in various fields.
Actividad Biológica
BIM 23052, also known as DC-23-99, is a synthetic analog of somatostatin, a cyclic tetradecapeptide hormone that plays a crucial role in inhibiting growth hormone (GH) release and modulating various physiological processes. This compound has garnered attention due to its high affinity for somatostatin receptors (SSTRs), particularly SSTR2, SSTR3, and SSTR5, making it a candidate for therapeutic applications in oncology and endocrinology.
This compound is characterized by its linear structure: D-Phe-Phe-Phe-D-Trp-Lys-Thr-Phe-Thr-NH2. Its design allows for enhanced receptor binding and biological activity compared to natural somatostatin. The compound's mechanism involves binding to specific SSTRs, leading to the inhibition of adenylate cyclase activity and subsequent reduction in intracellular cyclic AMP (cAMP) levels, which is pivotal in GH secretion regulation.
In Vitro Studies
Antiproliferative Effects: Research has demonstrated that this compound exhibits significant antiproliferative activity against various tumor cell lines. A notable study reported the compound’s IC50 values against different cancer cell lines:
Cell Line | IC50 (nM) |
---|---|
HepG2 | 0.01349 |
MDA-MB-231 | 0.045 |
HeLa | 0.082 |
HT-29 | 0.150 |
Lep-3 (normal) | >100 |
These results indicate that this compound is particularly effective against hepatocellular carcinoma cells (HepG2), suggesting its potential as an anticancer agent .
Receptor Binding Affinity: this compound demonstrates high binding affinity for SSTRs, with the following reported pKd values:
Receptor | pKd |
---|---|
SSTR2 | 7.8 |
SSTR3 | 7.5 |
SSTR5 | 6.9 |
The selective binding to these receptors underlies its biological effects, including inhibition of GH release and potential antitumor activity .
Case Studies and Research Findings
- Antitumor Activity in Clinical Models: In a study evaluating the efficacy of this compound analogs on tumor growth inhibition, various modified forms of the compound were synthesized. These analogs exhibited varying degrees of cytotoxicity against cancer cell lines, with some showing enhanced selectivity and potency compared to the parent compound .
- In Vivo Efficacy: Another investigation assessed the effects of this compound in animal models subjected to surgical interventions. The compound was found to prevent surgery-induced delayed gastric emptying, highlighting its potential therapeutic benefits beyond cancer treatment .
- Mechanistic Insights: Docking studies have elucidated the binding interactions between this compound analogs and SSTRs, confirming their preference for SSTR3 and SSTR5. This binding specificity correlates with the observed biological activities, including antiproliferative effects on tumor cells .
Summary of Findings
This compound has demonstrated significant biological activity through its interaction with somatostatin receptors, particularly in inhibiting tumor cell proliferation and regulating hormonal release. The following key points summarize its biological profile:
- High Affinity for SSTRs: Particularly SSTR2, SSTR3, and SSTR5.
- Potent Antiproliferative Effects: Effective against multiple cancer cell lines with low IC50 values.
- Potential Therapeutic Applications: Beyond oncology, it shows promise in gastrointestinal motility disorders.
Propiedades
IUPAC Name |
(2S)-6-amino-N-[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C61H75N11O10/c1-37(73)52(54(64)75)71-60(81)50(34-42-25-13-6-14-26-42)70-61(82)53(38(2)74)72-56(77)47(29-17-18-30-62)66-59(80)51(35-43-36-65-46-28-16-15-27-44(43)46)69-58(79)49(33-41-23-11-5-12-24-41)68-57(78)48(32-40-21-9-4-10-22-40)67-55(76)45(63)31-39-19-7-3-8-20-39/h3-16,19-28,36-38,45,47-53,65,73-74H,17-18,29-35,62-63H2,1-2H3,(H2,64,75)(H,66,80)(H,67,76)(H,68,78)(H,69,79)(H,70,82)(H,71,81)(H,72,77)/t37-,38-,45-,47+,48+,49+,50+,51-,52+,53+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMTCBXPQKWFOMG-QWXJMLLVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC6=CC=CC=C6)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCCN)NC(=O)[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@@H](CC6=CC=CC=C6)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C61H75N11O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1122.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of BIM 23052?
A1: this compound exerts its effects by selectively binding to somatostatin receptors, particularly the somatostatin receptor subtype 5 (sst5). [ [, ] ] This interaction triggers a cascade of downstream effects, including the inhibition of hormone release and the modulation of various cellular processes.
Q2: How does this compound compare to other somatostatin analogs in terms of receptor subtype selectivity?
A2: Research indicates that this compound displays a preferential binding affinity for sst5 compared to other somatostatin receptor subtypes like sst1, sst2, sst3, and sst4. [ [, , ] ] This selectivity makes it a valuable tool for investigating the specific roles of sst5 in various physiological processes.
Q3: What are some of the physiological effects observed upon this compound administration in animal models?
A3: Studies in rats have demonstrated that intracisternal injection of this compound stimulates gastric emptying through a mechanism involving vagal cholinergic pathways. [ [, ] ] This effect appears to be independent of medullary thyrotropin-releasing hormone (TRH), suggesting a distinct pathway mediated by sst5 activation.
Q4: Has this compound shown efficacy in inhibiting hormone release, and if so, which hormones are affected?
A4: Research suggests that this compound effectively inhibits the release of growth hormone (GH) and prolactin (PRL) in rat pituitary cell cultures. [ [] ] This inhibitory effect is particularly pronounced in the presence of 17β-estradiol (E2), highlighting potential hormonal influences on this compound activity.
Q5: Have any studies investigated the potential of modifying the this compound structure to enhance its properties?
A5: Yes, several studies have explored the synthesis and characterization of this compound analogs containing modifications such as halogenated amino acids and unnatural amino acids. [ [, ] ] These modifications aim to improve aspects like antiproliferative activity, hydrolytic stability, and receptor subtype selectivity.
Q6: What insights have been gained from computational chemistry approaches in studying this compound?
A6: Computational studies, including docking simulations, have been employed to investigate the binding modes of this compound and its analogs to somatostatin receptors. [ [, ] ] These studies provide valuable information about the structural determinants of ligand-receptor interactions, aiding in the rational design of novel analogs with improved properties.
Q7: Are there any known challenges or limitations associated with the development of this compound as a therapeutic agent?
A7: While this compound exhibits promising biological activity, challenges such as hydrolytic stability and potential off-target effects need to be addressed for successful clinical translation. [ [] ] Further research is crucial to optimize its pharmacokinetic properties, improve its stability profile, and minimize potential adverse effects.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.